N-(2-fluorophenyl)thian-4-amine
Description
N-(2-Fluorophenyl)thian-4-amine is a fluorinated aromatic amine derivative characterized by a thian (tetrahydrothiopyran) ring system substituted at the 4-position with an amine group linked to a 2-fluorophenyl moiety. These compounds are notable for their applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules with antibacterial, antifungal, and antiviral properties .
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14FNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
ZYLMVPPUIIMHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)thian-4-amine typically involves the reaction of 2-fluoroaniline with thian-4-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-(2-fluorophenyl)thian-4-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)thian-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluorophenyl)thian-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thian vs. Pyrimidine/Thiazole: N-(2-Fluorophenyl)thian-4-amine features a six-membered tetrahydrothiopyran ring, introducing sulfur into the heterocyclic system. This contrasts with pyrimidine (e.g., ) or thiazole (e.g., ) cores in analogs, which are smaller (five- or six-membered) and may exhibit distinct electronic properties due to nitrogen or sulfur atoms. Impact on Conformation: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () show planar aromatic rings with dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) that influence intermolecular interactions. Thian-based systems may exhibit greater flexibility due to the saturated ring .
Substituent Effects
- Fluorophenyl Group: The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), fluorination contributes to intramolecular hydrogen bonding (N–H⋯N) and π-π stacking interactions, stabilizing crystal structures . Comparison with Chlorophenyl/Trifluoromethoxy Substituents:
- Trifluoromethoxy groups (e.g., 4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine, ) increase steric bulk and polarity, impacting binding affinities .
Antimicrobial Properties
- Pyrimidine Derivatives: Compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () demonstrate broad-spectrum antibacterial and antifungal activity, attributed to their ability to disrupt microbial cell membranes or enzyme systems .
- Thiazole Derivatives : 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine () and related thiazoles often target bacterial DNA gyrase or fungal cytochrome P450 enzymes .
Antiviral Potential
- This suggests that fluorophenyl moieties enhance target engagement in antiviral scaffolds .
Molecular Properties
Biological Activity
N-(2-fluorophenyl)thian-4-amine is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
N-(2-fluorophenyl)thian-4-amine features a thian moiety linked to a 2-fluorophenyl group. The synthesis typically involves the nucleophilic substitution of 2-fluorobenzyl chloride with thian-4-amine under basic conditions, often utilizing solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate to enhance yield and purity .
Biological Activity Overview
Research indicates that N-(2-fluorophenyl)thian-4-amine exhibits significant interactions with various biological macromolecules, including enzymes and receptors. The compound's ability to modulate the activity of these targets suggests potential therapeutic applications in several areas:
- Neurotransmitter Receptor Interaction : N-(2-fluorophenyl)thian-4-amine may influence neurotransmitter systems, potentially impacting conditions such as depression or anxiety .
- Enzyme Modulation : The compound has been observed to interact with metabolic enzymes, suggesting a role in regulating biochemical pathways .
The precise mechanisms by which N-(2-fluorophenyl)thian-4-amine exerts its biological effects are still under investigation. However, it is believed that the compound binds to specific receptors or enzymes, thereby modulating their activities. This interaction can lead to alterations in signaling pathways that are critical for various physiological processes .
Research Findings
Several studies have explored the biological activity of N-(2-fluorophenyl)thian-4-amine. Key findings include:
Data Table: Comparative Biological Activity
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)thian-4-amine | Fluorinated analog; thian moiety | Modulates neurotransmitter receptors; enzyme activity |
| N-(2-bromophenyl)thian-4-amine | Brominated variant; similar structural framework | Exhibits pharmacological activity; enzyme interactions |
| N-(3-bromophenyl)thian-4-amine | Isomeric variant | Potentially different receptor interactions |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with N-(2-fluorophenyl)thian-4-amine. Specific areas for future investigation include:
- In-depth Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level will be crucial for developing therapeutic applications.
- Clinical Trials : Conducting clinical trials will help assess the efficacy and safety of this compound in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
